molecular formula C19H15Cl2N5S2 B11072984 4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine

4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine

Cat. No.: B11072984
M. Wt: 448.4 g/mol
InChI Key: QALVXLGLHQQPCF-UHFFFAOYSA-N
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Description

4-({[4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Benzyl and Dichlorophenyl Groups: The benzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the intermediate with α-haloketones or α-haloesters under reflux conditions in the presence of a base.

    Final Assembly: The final step involves the coupling of the triazole and thiazole intermediates through a sulfanyl linkage, typically using thiolating agents such as thiourea or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and thiazole rings.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cell proliferation and apoptosis is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine stands out due to its dichlorophenyl group, which enhances its biological activity and specificity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H15Cl2N5S2

Molecular Weight

448.4 g/mol

IUPAC Name

4-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C19H15Cl2N5S2/c20-13-6-7-15(16(21)8-13)17-24-25-19(28-11-14-10-27-18(22)23-14)26(17)9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H2,22,23)

InChI Key

QALVXLGLHQQPCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CSC(=N3)N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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